3-(1-(Phenethylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione
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Overview
Description
3-(1-(Phenethylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a thiazolidine-2,4-dione core, which is known for its biological activity and presence in various pharmacologically active molecules .
Mechanism of Action
Target of Action
Thiazolidin-2,4-dione (tzd) analogues, which share a similar structure, are known to target peroxisome proliferator-activated receptor gamma (ppar-γ) and cytoplasmic mur ligases .
Mode of Action
Tzd analogues are known to improve insulin resistance through ppar-γ receptor activation and inhibit cytoplasmic mur ligases .
Biochemical Pathways
Tzd analogues are known to affect the insulin signaling pathway through ppar-γ receptor activation .
Pharmacokinetics
In-silico adme studies of tzd analogues have revealed that these compounds are drug-like .
Result of Action
Tzd analogues are known to exhibit antimicrobial, antioxidant, and anticancer potential .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-(1-(Phenethylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione are largely attributed to the thiazolidin-2,4-dione (TZD) scaffold. This scaffold plays a central role in the biological functioning of several essential molecules . TZD analogues are known to exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .
Cellular Effects
Based on the known properties of TZD analogues, it can be inferred that this compound may influence cell function by interacting with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Tzd analogues are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 3-(1-(Phenethylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multiple steps. One common synthetic route includes the reaction of thiazolidine-2,4-dione with phenethylsulfonyl azetidine under specific conditions. The reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
3-(1-(Phenethylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced thiazolidine derivatives.
Scientific Research Applications
3-(1-(Phenethylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione has been explored for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activity.
Biology: The compound has been studied for its potential antimicrobial and antioxidant properties.
Comparison with Similar Compounds
3-(1-(Phenethylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione can be compared with other thiazolidine-2,4-dione derivatives, such as:
Rosiglitazone: A well-known antidiabetic drug that also targets PPARs.
Pioglitazone: Another antidiabetic agent with a similar mechanism of action.
Troglitazone: An older compound with similar properties but withdrawn due to safety concerns.
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and therapeutic potential .
Properties
IUPAC Name |
3-[1-(2-phenylethylsulfonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S2/c17-13-10-21-14(18)16(13)12-8-15(9-12)22(19,20)7-6-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXNYFAAHCWMGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CCC2=CC=CC=C2)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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